Chloromethanesulfinyl chloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethanesulfinyl chloride can be synthesized through various methods. One common method involves the reaction of sodium sulfinate with chloromethyl chloroformate under controlled conditions . Another method includes the oxidation of chloromethyl sulfide using oxidizing agents like hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

In industrial settings, this compound is typically produced by the chlorination of methanesulfonyl chloride. This process involves the reaction of methanesulfonyl chloride with chlorine gas in the presence of a catalyst such as iron(III) chloride .

Chemical Reactions Analysis

Types of Reactions

Chloromethanesulfinyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonates.

Oxidation Reactions: It can be oxidized to form sulfonic acids.

Reduction Reactions: It can be reduced to form sulfides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium hypochlorite are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Sulfonamides: Formed from reactions with amines.

Sulfonates: Formed from reactions with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Sulfides: Formed from reduction reactions.

Scientific Research Applications

Chloromethanesulfinyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethanesulfinyl chloride involves its reactivity with nucleophiles. It acts as an electrophile, reacting with nucleophilic groups such as amines, alcohols, and thiols. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic . The compound can also undergo oxidation and reduction reactions, leading to the formation of various products .

Comparison with Similar Compounds

Chloromethanesulfinyl chloride can be compared with other similar compounds such as:

Methanesulfonyl chloride: Similar in structure but lacks the chloromethyl group.

Chloromethylsulfonic acid: Similar in structure but contains a sulfonic acid group instead of a sulfonyl chloride group.

Chloromethyl chlorosulfate: Contains a chlorosulfate group instead of a sulfonyl chloride group.

Uniqueness

This compound is unique due to its dual reactivity as both a sulfonyl chloride and a chloromethyl group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Chloromethanesulfinyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and antiviral agent. This article explores the biological activity of this compound, emphasizing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonyl chloride functional group attached to a chlorinated methylene moiety. The presence of chlorine atoms in its structure enhances its lipophilicity, which can influence its biological interactions. The carbon-chlorine bond's electrophilic nature allows for potential nucleophilic attack, leading to various biological effects .

Mechanisms of Biological Activity

-

Antimicrobial Activity

- This compound exhibits notable antimicrobial properties. The introduction of chlorine into sulfonamide structures has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from sulfonamides often inhibit bacterial growth by competing with para-aminobenzoic acid (PABA), crucial for folate synthesis in bacteria .

- Antiviral Activity

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the this compound structure significantly impact its biological activity:

- Chlorine Substituents : The presence of chlorine atoms enhances the antibacterial properties by increasing lipophilicity and facilitating interaction with biological targets .

- Sulfonamide Group : The sulfonamide moiety is crucial for antimicrobial activity, as it mimics PABA, leading to competitive inhibition .

- Aromatic Modifications : Variations in the aromatic substituents can lead to substantial differences in both antimicrobial and antiviral potency. For example, compounds with electron-withdrawing groups tend to exhibit higher activity due to increased electrophilicity .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a series of chlorinated sulfonamides derived from this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, indicating strong antibacterial properties. The results highlighted that compounds with additional chlorine substituents exhibited enhanced activity compared to their non-chlorinated counterparts .

Case Study 2: Antiviral Efficacy

In another investigation, several derivatives of this compound were synthesized and tested against TMV. Among these, one compound containing a 2-fluorophenyl group showed superior inhibition rates compared to others lacking such modifications. The study concluded that structural modifications significantly influence antiviral activity, underscoring the importance of SAR in drug design .

Data Summary

| Compound | Biological Activity | MIC (μM) | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | Antibacterial (E. coli) | 5 | N/A |

| Compound B | Antiviral (TMV) | N/A | 54.51 |

| Compound C | Antibacterial (S. aureus) | 10 | N/A |

| Compound D | Antiviral (HIV) | N/A | 42.49 |

Properties

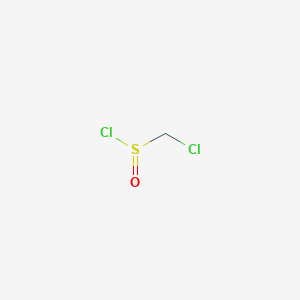

IUPAC Name |

chloromethanesulfinyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl2OS/c2-1-5(3)4/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFBZCOPDCZBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021996 | |

| Record name | Methanesulfinyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36963-28-7 | |

| Record name | Methanesulfinyl chloride, chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.